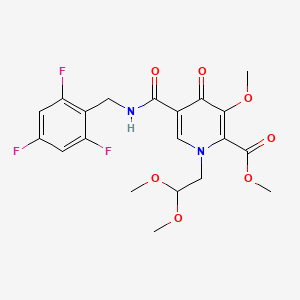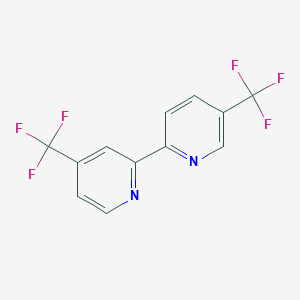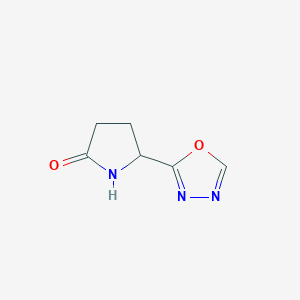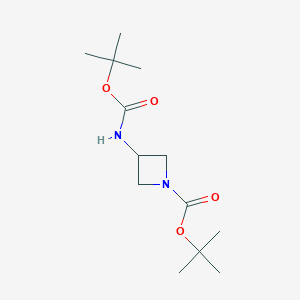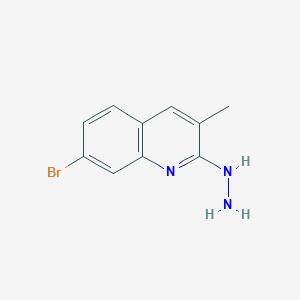
Quinoline, 7-bromo-2-hydrazinyl-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 7-bromo-2-hydrazinyl-3-methyl- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its applications in medicinal chemistry and industrial processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 7-bromo-2-hydrazinyl-3-methyl- typically involves multiple steps One common method starts with the bromination of 2-methylquinoline to introduce the bromine atom at the 7th positionThe reaction conditions often involve the use of hydrazine hydrate in ethanol as a solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and hydrazination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 7-bromo-2-hydrazinyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Quinoline derivatives with substituted functional groups at the 7th position.
Applications De Recherche Scientifique
Quinoline, 7-bromo-2-hydrazinyl-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Quinoline, 7-bromo-2-hydrazinyl-3-methyl- involves its interaction with various molecular targets. It can inhibit specific enzymes or interfere with cellular processes, leading to its biological effects. The hydrazinyl group is known to form covalent bonds with certain biomolecules, enhancing its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Quinoline, 7-chloro-2-hydrazinyl-3-methyl-
- Quinoline, 7-fluoro-2-hydrazinyl-3-methyl-
- Quinoline, 7-iodo-2-hydrazinyl-3-methyl-
Uniqueness
Quinoline, 7-bromo-2-hydrazinyl-3-methyl- is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity contribute to its distinct chemical properties .
Propriétés
Formule moléculaire |
C10H10BrN3 |
|---|---|
Poids moléculaire |
252.11 g/mol |
Nom IUPAC |
(7-bromo-3-methylquinolin-2-yl)hydrazine |
InChI |
InChI=1S/C10H10BrN3/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)14-12/h2-5H,12H2,1H3,(H,13,14) |
Clé InChI |
CTAPJYDMQANPQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C(C=C2)Br)N=C1NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







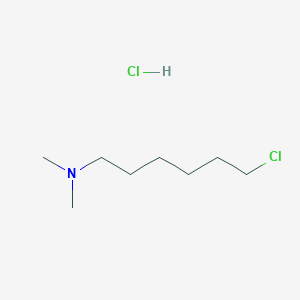
![6-Azaspiro[2.6]nonan-5-one](/img/structure/B12958334.png)
